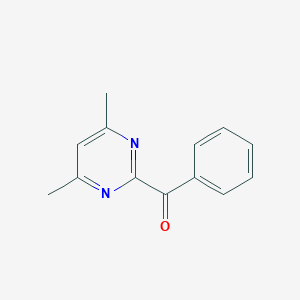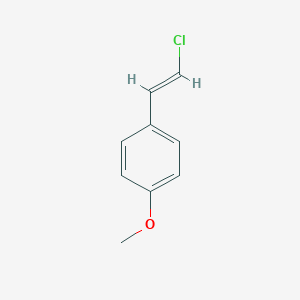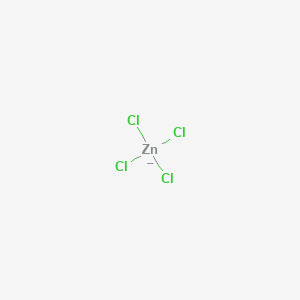![molecular formula C8H16N2S4 B231143 Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)
Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate, also known as Metam sodium, is a highly effective soil fumigant used in agriculture to control soil-borne pathogens, nematodes, and weeds. It is a water-soluble compound that rapidly decomposes in soil to release methyl isothiocyanate, which is toxic to plant pathogens and pests. The compound has been extensively studied for its chemical properties, synthesis methods, and applications in scientific research.
Mecanismo De Acción
Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate sodium works by releasing methyl isothiocyanate in soil, which acts as a potent fumigant against soil-borne pathogens and pests. The compound penetrates the cell walls of microorganisms and disrupts their metabolic processes, leading to cell death. The mechanism of action of metam sodium is similar to that of other dithiocarbamate compounds, which are widely used as fungicides and pesticides.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate sodium has been shown to have minimal toxicity to humans and animals when used according to recommended guidelines. However, exposure to high concentrations of the compound can cause respiratory and skin irritation. The compound is rapidly metabolized in soil and does not persist in the environment, making it a safe and effective choice for soil fumigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate sodium has several advantages for use in laboratory experiments. It is a highly effective soil fumigant that can control a wide range of soil-borne pathogens and pests. It is also relatively inexpensive and easy to use. However, the compound can be hazardous if not handled properly, and its use is regulated by government agencies to ensure safe and responsible use.
Direcciones Futuras
There are several future directions for research on metam sodium. One area of focus could be on developing new synthesis methods that are more cost-effective and environmentally friendly. Another area of focus could be on optimizing the use of metam sodium in agriculture to reduce its impact on the environment and human health. Additionally, research could be conducted on the potential use of metam sodium in other fields, such as medicine and biotechnology.
Métodos De Síntesis
Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate sodium is synthesized by the reaction of carbon disulfide with methylamine in the presence of sodium hydroxide. The reaction produces sodium N-methyl dithiocarbamate, which is then converted to metam sodium by reaction with sodium hypochlorite. The synthesis process is relatively simple and cost-effective, making metam sodium a popular choice for soil fumigation in agriculture.
Aplicaciones Científicas De Investigación
Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate sodium has been widely used in scientific research for its potent antimicrobial and antifungal properties. It has been shown to effectively control soil-borne pathogens such as Fusarium oxysporum, Pythium spp., and Rhizoctonia solani. It has also been used to control parasitic nematodes such as Meloidogyne spp. and Pratylenchus spp. in agricultural soils.
Propiedades
Nombre del producto |
Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate |
|---|---|
Fórmula molecular |
C8H16N2S4 |
Peso molecular |
268.5 g/mol |
Nombre IUPAC |
methyl N-[4-(methylsulfanylcarbothioylamino)butyl]carbamodithioate |
InChI |
InChI=1S/C8H16N2S4/c1-13-7(11)9-5-3-4-6-10-8(12)14-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
Clave InChI |
SHGZSKNMOVQHCB-UHFFFAOYSA-N |
SMILES |
CSC(=S)NCCCCNC(=S)SC |
SMILES canónico |
CSC(=S)NCCCCNC(=S)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)

![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)



